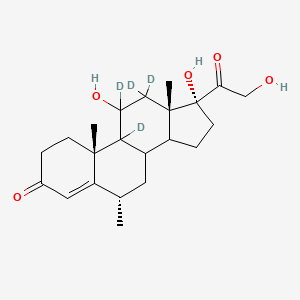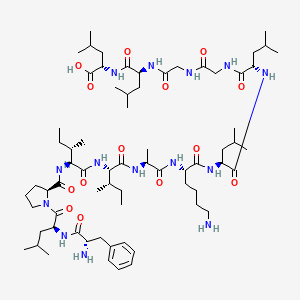
Pde3B-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pde3B-IN-1 is a selective inhibitor of phosphodiesterase 3B, an enzyme that plays a crucial role in the regulation of cyclic adenosine monophosphate and cyclic guanosine monophosphate. These cyclic nucleotides are key regulators of many important physiological processes, including lipid metabolism, cardiac contractility, and vascular smooth muscle relaxation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pde3B-IN-1 involves a series of chemical reactions starting from commercially available precursors. The key steps include the formation of a boronic acid intermediate, which is then coupled with an appropriate aryl halide under Suzuki-Miyaura cross-coupling conditions. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The final product is purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems. Quality control measures, including high-performance liquid chromatography and mass spectrometry, ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Pde3B-IN-1 primarily undergoes hydrolysis reactions due to its boronic acid moiety. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Hydrolysis: Water or aqueous buffers at neutral to slightly acidic pH.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis: Produces the corresponding phenol and boric acid.
Oxidation: Yields the corresponding quinone or carboxylic acid.
Reduction: Results in the formation of the corresponding alcohol or amine.
Wissenschaftliche Forschungsanwendungen
Pde3B-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the role of phosphodiesterase 3B in various biochemical pathways.
Biology: Helps in understanding the regulation of cyclic nucleotide levels in cells and their impact on cellular functions.
Medicine: Investigated for its potential therapeutic effects in conditions like heart failure, obesity, and type 2 diabetes due to its role in lipid metabolism and cardiac function.
Industry: Utilized in the development of new pharmacological agents targeting phosphodiesterase enzymes.
Wirkmechanismus
Pde3B-IN-1 exerts its effects by selectively inhibiting phosphodiesterase 3B, leading to an increase in the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate. This elevation in cyclic nucleotide levels activates protein kinase A and protein kinase G, which in turn modulate various downstream signaling pathways. These pathways are involved in processes such as lipid metabolism, cardiac contractility, and vascular smooth muscle relaxation .
Vergleich Mit ähnlichen Verbindungen
Milrinone: Another phosphodiesterase 3 inhibitor used clinically for heart failure.
Cilostazol: A phosphodiesterase 3 inhibitor used to treat intermittent claudication.
Enoximone: A phosphodiesterase 3 inhibitor with similar applications in cardiac care.
Uniqueness of Pde3B-IN-1: this compound is unique due to its high selectivity for phosphodiesterase 3B over other phosphodiesterase isoforms. This selectivity reduces the likelihood of off-target effects and enhances its potential therapeutic efficacy in conditions specifically involving phosphodiesterase 3B .
Eigenschaften
Molekularformel |
C23H26BN3O7 |
|---|---|
Molekulargewicht |
467.3 g/mol |
IUPAC-Name |
[3-[(4,7-dimethoxyquinoline-2-carbonyl)amino]-5-(1-methoxypropan-2-ylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C23H26BN3O7/c1-13(12-32-2)25-22(28)14-7-15(24(30)31)9-16(8-14)26-23(29)20-11-21(34-4)18-6-5-17(33-3)10-19(18)27-20/h5-11,13,30-31H,12H2,1-4H3,(H,25,28)(H,26,29) |
InChI-Schlüssel |
VWWHHDNDKJCDSN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)NC(=O)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC)C(=O)NC(C)COC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-[(cyclopropyl-methyl-oxo-λ6-sulfanylidene)amino]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12384150.png)
![[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate](/img/structure/B12384167.png)

![methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate](/img/structure/B12384181.png)
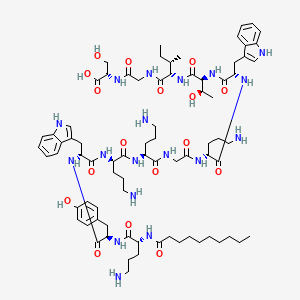
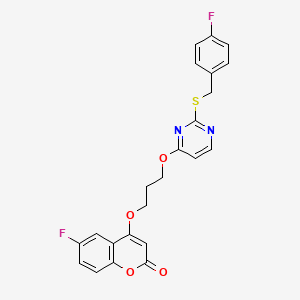
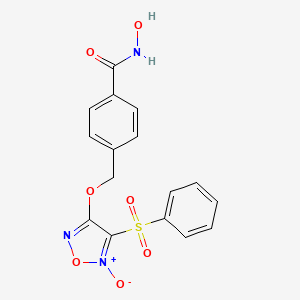
![(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride](/img/structure/B12384210.png)
![(7S,10S,13S)-N-cyclopentyl-10-[2-(morpholin-4-yl)ethyl]-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-7-carboxamide](/img/structure/B12384216.png)
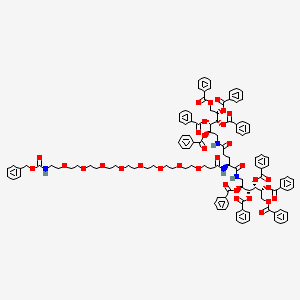
![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)
